molecular formula C7H6BrI B105730 4-Iodobenzyl bromide CAS No. 16004-15-2

4-Iodobenzyl bromide

Cat. No.: B105730
CAS No.: 16004-15-2
M. Wt: 296.93 g/mol
InChI Key: BQTRMYJYYNQQGK-UHFFFAOYSA-N
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Description

4-Iodobenzyl bromide (C₇H₆BrI, molecular weight 296.93 g/mol) is a halogenated aromatic compound featuring a benzyl bromide group substituted with an iodine atom at the para position of the benzene ring. Its IUPAC name is 1-(bromomethyl)-4-iodobenzene, and it is characterized by high reactivity due to the electron-withdrawing effects of the iodine and bromine atoms. This compound is widely employed as a versatile intermediate in organic synthesis, particularly in alkylation, cross-coupling, and polymerization reactions .

Key physicochemical properties include:

  • Melting Point: 78–82°C
  • Boiling Point: 140°C at 15 mmHg
  • Solubility: Insoluble in water, compatible with organic solvents like THF, DMF, and toluene .
  • Sensitivity: Light-sensitive and incompatible with bases, amines, and oxidizing agents .

Its synthesis typically involves halogen exchange or substitution reactions. For example, it is prepared via nucleophilic substitution of 4-iodobenzyl alcohol with hydrobromic acid or via direct bromination of 4-iodotoluene .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Iodobenzyl bromide can be synthesized through several methods. One common method involves the bromination of 4-iodotoluene. The reaction typically uses bromine (Br₂) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr₃). The reaction proceeds as follows:

IC6H4CH3+Br2IC6H4CH2Br+HBr\text{IC}_6\text{H}_4\text{CH}_3 + \text{Br}_2 \rightarrow \text{IC}_6\text{H}_4\text{CH}_2\text{Br} + \text{HBr} IC6​H4​CH3​+Br2​→IC6​H4​CH2​Br+HBr

Another method involves the reaction of 4-iodobenzyl alcohol with phosphorus tribromide (PBr₃) or hydrobromic acid (HBr) to yield this compound.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale bromination reactions using automated systems to control the reaction conditions precisely. The use of continuous flow reactors can enhance the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

4-Iodobenzyl bromide undergoes various types of chemical reactions, including:

    Nucleophilic Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines, thiols, and alkoxides.

    Coupling Reactions: The iodine atom can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.

    Reduction Reactions: The compound can be reduced to 4-iodotoluene using reducing agents like lithium aluminum hydride (LiAlH₄).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN₃) or potassium thiolate (KSR) in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

    Coupling Reactions: Palladium catalysts (e.g., Pd(PPh₃)₄) and bases (e.g., potassium carbonate) in solvents like tetrahydrofuran (THF) are typical.

    Reduction: Lithium aluminum hydride (LiAlH₄) in ether or tetrahydrofuran (THF) is used for reduction reactions.

Major Products

    Nucleophilic Substitution: Products include azides, thiols, and ethers.

    Coupling Reactions: Products are typically biaryl compounds.

    Reduction: The major product is 4-iodotoluene.

Scientific Research Applications

4-Iodobenzyl bromide has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Bioconjugation: The compound is used to modify biomolecules, such as proteins and peptides, through nucleophilic substitution reactions.

    Radiolabeling: It can be used to introduce radioactive iodine isotopes into molecules for imaging and diagnostic purposes.

    Material Science: It is used in the synthesis of functional materials, such as polymers and dendrimers.

Mechanism of Action

The mechanism of action of 4-iodobenzyl bromide primarily involves its reactivity towards nucleophiles. The bromine atom is a good leaving group, making the compound susceptible to nucleophilic attack. The iodine atom can also participate in various coupling reactions, facilitating the formation of new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Differences

4-Iodobenzyl bromide belongs to the benzyl halide family, which includes analogs such as 4-bromobenzyl bromide , 4-chlorobenzyl bromide , and 4-iodobenzoyl bromide . Key differences arise from the halogen type (Br, Cl, I) and substituent positions (benzyl vs. benzoyl).

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Reactivity Features
This compound C₇H₆BrI 296.93 78–82 High electrophilicity due to Br-I synergy
4-Bromobenzyl bromide C₇H₆Br₂ 249.94 72–75 Less steric hindrance than iodine analogs
4-Chlorobenzyl chloride C₇H₆Cl₂ 161.03 69–71 Lower molecular weight, faster SN2 rates
4-Iodobenzoyl bromide C₇H₄BrIO 310.92 328 (K) Carbonyl group enhances electrophilicity

Key Observations :

  • Halogen Effects : The iodine atom in this compound increases steric bulk and polarizability compared to bromine or chlorine analogs, influencing reaction kinetics and regioselectivity .
  • Reactivity: this compound participates in Samarium-Barbier reductive alkylation () and Sonogashira couplings (), where iodine’s electron-withdrawing nature stabilizes transition states. In contrast, 4-bromobenzyl bromide is more commonly used in Grignard reactions, which are incompatible with iodine due to competing elimination pathways .
  • Applications : Unlike 4-iodobenzoyl bromide (used in acylations), this compound is preferred for alkylation and polymer synthesis (e.g., iodinated polyesters for biomedical imaging) due to its benzyl group .

Biological Activity

4-Iodobenzyl bromide (C7H6BrI), a compound with significant applications in organic synthesis, has garnered attention for its biological activities, particularly in the context of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.

  • Molecular Weight : 296.93 g/mol
  • CAS Number : 16004-15-2
  • Solubility : Insoluble in water; sensitive to light
  • Melting Point : 78°C to 82°C
  • Boiling Point : 140°C (15 mmHg) .

This compound is primarily synthesized through the bromomethylation of 4-iodotoluene. This compound serves as an intermediate in various organic reactions, including the synthesis of more complex molecules such as radiolabeled compounds for imaging studies.

Antimicrobial Properties

Recent studies have indicated that derivatives of this compound exhibit antimicrobial activity. For instance, it has been utilized in the development of inhibitors targeting bacterial enzymes such as LpxC, which is essential for lipid A biosynthesis in Gram-negative bacteria. Compounds derived from this compound have shown promising inhibitory effects against LpxC with nanomolar affinity, indicating their potential as novel antibacterial agents .

Neuroimaging Applications

This compound has also been employed in the synthesis of radiolabeled compounds for neuroimaging. One notable application is the development of a selective tracer for imaging the dopamine transporter (DAT). The compound demonstrated nanomolar affinity for DAT, making it a valuable tool in studying neurodegenerative diseases like Parkinson's disease .

Case Studies and Research Findings

  • Fragment-Based Inhibitors : A study focused on developing fragment-based inhibitors using this compound as a scaffold demonstrated its effectiveness in targeting LpxC. The research revealed structure–activity relationships that could guide future antibiotic development .
  • Neuroimaging Studies : Research involving the synthesis of a piperidine derivative using this compound highlighted its application in dopamine transporter imaging, which is crucial for understanding dopaminergic dysfunction in various neurological disorders .

Data Table: Biological Activity Overview

Activity TypeTarget/UseAffinity/EffectReferences
AntimicrobialLpxC (bacterial enzyme)Nanomolar inhibition
NeuroimagingDopamine transporter (DAT)Nanomolar affinity
Organic SynthesisIntermediate for complex compoundsVarious applications

Q & A

Q. Basic: What are the recommended methods for synthesizing 4-iodobenzyl bromide derivatives, and how can reaction yields be optimized?

This compound is frequently used in nucleophilic substitution and coupling reactions. A common approach involves reacting it with thiols, amines, or alkynes under mild conditions (e.g., Sonogashira coupling with alkynes using Pd(PPh₃)₄ and CuI as catalysts) . Optimizing stoichiometry (e.g., using 1.2 equivalents of this compound) and reaction time (12–72 hours) can improve yields to >80% . For example, reactions with thiophene-containing thiones achieved 95% yield under inert conditions with triethylamine as a base .

Methodological Tip : Use column chromatography (e.g., hexanes/EtOAc gradients) for purification, as demonstrated in triazole and pyridine derivative syntheses .

Q. Basic: How should this compound be handled safely in laboratory settings?

This compound is corrosive (Category 1B for skin/eye damage) and moisture-sensitive. Use gloves, goggles, and fume hoods during handling. Store under inert gas (argon/nitrogen) at 2–8°C to prevent decomposition . In case of exposure, flush eyes/skin with water for 15 minutes and seek medical attention .

Key Safety Data :

  • Melting point: 125–128°C (pure form) .
  • Reactivity: Incompatible with strong bases and oxidizing agents .

Q. Basic: What analytical techniques are critical for characterizing this compound derivatives?

Standard characterization includes:

  • ¹H/¹³C NMR : Monitor chemical shifts (e.g., δ 4.42 ppm for benzyl protons ).
  • HRMS : Confirm molecular ions (e.g., [M+H]⁺ at m/z 490.9866 for triazole derivatives) .
  • HPLC : Assess purity (>97% achieved via gradient elution) .
  • IR : Identify functional groups (e.g., C-Br stretching at ~600 cm⁻¹) .

Methodological Tip : For air-sensitive intermediates, use Schlenk lines or gloveboxes during sample preparation .

Q. Advanced: How can researchers resolve contradictory spectroscopic data in this compound derivatives?

Discrepancies in NMR or mass spectra often arise from:

  • Tautomerism : Observe splitting in aromatic regions (e.g., δ 7.10–8.67 ppm for pyridinium salts ).
  • Residual Solvents : Use deuterated solvents (CDCl₃) and reference internal standards (TMS).
  • Diastereomers : Perform NOESY or X-ray crystallography to confirm stereochemistry .

Case Study : In sphingosine kinase inhibitor synthesis, ambiguous ¹³C NMR signals were resolved using APT (Attached Proton Test) pulse sequences to distinguish CH₂ and quaternary carbons .

Q. Advanced: What strategies improve functional group compatibility in this compound-mediated couplings?

This compound’s reactivity with nucleophiles (e.g., thiols, amines) can lead to undesired byproducts. Mitigation strategies include:

  • Protecting Groups : Use tert-butyl or benzyl groups to shield reactive sites during multi-step syntheses .
  • Catalyst Optimization : For Pd-mediated couplings, adjust ligand ratios (e.g., PPh₃:Pd = 2:1) to suppress homocoupling .
  • Solvent Selection : Polar aprotic solvents (DMF, THF) enhance solubility of bulky intermediates .

Example : In Staudinger reductions, 4-iodobenzyl azide (derived from bromide) was stabilized using anhydrous MgSO₄ to prevent hydrolysis .

Q. Advanced: How can computational modeling guide structure-activity relationship (SAR) studies of this compound derivatives?

DFT (Density Functional Theory) and molecular docking are used to:

  • Predict binding affinities (e.g., κ-opioid receptor agonists ).
  • Optimize steric/electronic effects (e.g., iodine’s role in enhancing lipophilicity for blood-brain barrier penetration ).

Case Study : Ferrocene-iodobenzyl hybrids showed enhanced antiproliferative activity against cancer cells, validated via docking simulations with apoptotic targets .

Q. Advanced: How do reaction conditions influence the stability of this compound in multi-step syntheses?

This compound degrades under prolonged heat (>50°C) or acidic conditions. To stabilize:

  • Low-Temperature Reactions : Conduct Sonogashira couplings at 50°C instead of 80°C .
  • In Situ Generation : Prepare intermediates (e.g., azides) immediately before use to minimize decomposition .

Data Insight : In carborane-stilbene dyad synthesis, THF was preferred over DCM due to better bromide stability .

Q. Advanced: What are the challenges in scaling up this compound-based reactions, and how can they be addressed?

Scale-up issues include:

  • Exothermic Reactions : Use jacketed reactors with precise temperature control.
  • Purification Complexity : Switch from column chromatography to recrystallization (e.g., using EtOAc/hexanes) for gram-scale syntheses .

Example : A 10-gram synthesis of sphingosine kinase inhibitors required iterative column runs, highlighting the need for automated flash systems .

Properties

IUPAC Name

1-(bromomethyl)-4-iodobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrI/c8-5-6-1-3-7(9)4-2-6/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQTRMYJYYNQQGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CBr)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40359261
Record name 4-Iodobenzyl bromide
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Molecular Weight

296.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16004-15-2
Record name 4-Iodobenzyl bromide
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Iodobenzyl bromide
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Record name 4-Iodobenzyl bromide
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Record name 1-Bromomethyl-4-iodo-benzene
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Record name 4-IODOBENZYL BROMIDE
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Synthesis routes and methods I

Procedure details

A mixture of 4-iodotoluene (21.8 g, 100 mmol), N-bromosuccinimide (18.69 g, 105 mmol) and αα-azobisisobutyronitrile (100 mg) in carbon tetrachloride (100 ml) was refluxed for 20 hours. The reaction was cooled, the precipitate filtered, washed with carbon tetrachloride (50 ml), and the filtrate evaporated. The residue was chromatographed on silica, eluting with petrol (60°-80° C.) to give the product as a white solid (13 g, 45%); δH (CDCl3) 4.42 (2H, ArCH2Br), 7.11 (2H, d, J 15.3 Hz, 2-H, 6-H), 7.67 (2H, d, J 15.3 Hz, 3'-H, 5'-H).
Quantity
21.8 g
Type
reactant
Reaction Step One
Quantity
18.69 g
Type
reactant
Reaction Step One
[Compound]
Name
αα-azobisisobutyronitrile
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
45%

Synthesis routes and methods II

Procedure details

Quantity
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Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
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reactant
Reaction Step One
Quantity
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Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

A mixture of p-iodotoluene (4.36 g, 20 mmol, purchased from Tokyo Kasei) and N-bromosuccinimide (3.92 g, 22 mmol, purchased from Tokyo Kasei) in 60 ml of carbontetrachloride (purchased from Wako Junyaku Kogyo) was refluxed for 4 hours under irradiation by means of an incandescent lamp to give 2.67 g (yield: 45.0%) of 4-iodobenzyl bromide as a white crystalline.
Quantity
4.36 g
Type
reactant
Reaction Step One
Quantity
3.92 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

N-[[di(propan-2-yl)amino]-ethoxyphosphanyl]-N-propan-2-ylpropan-2-amine
N-[[di(propan-2-yl)amino]-ethoxyphosphanyl]-N-propan-2-ylpropan-2-amine
4-Iodobenzyl bromide
N-[[di(propan-2-yl)amino]-ethoxyphosphanyl]-N-propan-2-ylpropan-2-amine
N-[[di(propan-2-yl)amino]-ethoxyphosphanyl]-N-propan-2-ylpropan-2-amine
4-Iodobenzyl bromide
N-[[di(propan-2-yl)amino]-ethoxyphosphanyl]-N-propan-2-ylpropan-2-amine
N-[[di(propan-2-yl)amino]-ethoxyphosphanyl]-N-propan-2-ylpropan-2-amine
4-Iodobenzyl bromide
N-[[di(propan-2-yl)amino]-ethoxyphosphanyl]-N-propan-2-ylpropan-2-amine
N-[[di(propan-2-yl)amino]-ethoxyphosphanyl]-N-propan-2-ylpropan-2-amine
4-Iodobenzyl bromide
N-[[di(propan-2-yl)amino]-ethoxyphosphanyl]-N-propan-2-ylpropan-2-amine
N-[[di(propan-2-yl)amino]-ethoxyphosphanyl]-N-propan-2-ylpropan-2-amine
4-Iodobenzyl bromide
N-[[di(propan-2-yl)amino]-ethoxyphosphanyl]-N-propan-2-ylpropan-2-amine
N-[[di(propan-2-yl)amino]-ethoxyphosphanyl]-N-propan-2-ylpropan-2-amine
4-Iodobenzyl bromide

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